(R)-2-(4-Bromo-2-fluorophenyl)oxirane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2R)-2-(4-bromo-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
JUYQMBOOTPKMML-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for R 2 4 Bromo 2 Fluorophenyl Oxirane
Catalytic Asymmetric Epoxidation
This approach involves the direct conversion of the prochiral olefin, 4-bromo-2-fluorostyrene, into the desired (R)-epoxide using a chiral catalyst. This method is often preferred for its atom economy.
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. However, for unfunctionalized olefins like 4-bromo-2-fluorostyrene, which lacks the requisite allylic alcohol moiety, this method is not directly applicable.
The Jacobsen-Katsuki epoxidation, on the other hand, is a powerful tool for the asymmetric epoxidation of unfunctionalized alkenes. nih.gov This method typically employs a chiral manganese-salen complex as the catalyst. The stereochemical outcome of the epoxidation is dictated by the chirality of the salen ligand. For the synthesis of (R)-2-(4-bromo-2-fluorophenyl)oxirane, one would theoretically use the (R,R)-enantiomer of the Jacobsen catalyst. The proposed reaction is as follows:
Reaction Scheme: Jacobsen-Katsuki Epoxidation
Despite the theoretical applicability, specific studies detailing the use of the Jacobsen-Katsuki epoxidation for 4-bromo-2-fluorostyrene, including catalyst loading, oxidant choice, reaction conditions, yield, and enantiomeric excess (ee), are not available in the reviewed literature.
The success of catalytic asymmetric epoxidation heavily relies on the design of the chiral ligand. For manganese-salen complexes, modifications to the salen ligand's steric and electronic properties can significantly influence the enantioselectivity and catalytic activity. Key areas of ligand design include:
Steric Hindrance: Bulky groups on the ligand can create a more defined chiral pocket around the metal center, enhancing facial selectivity of the olefin approach.
Electronic Effects: Electron-donating or withdrawing groups on the ligand can modulate the reactivity of the manganese-oxo intermediate, which can impact both the rate and selectivity of the reaction.
Optimization of these factors is crucial for achieving high enantiomeric excess for a specific substrate. However, literature detailing the design and optimization of ligands specifically for the asymmetric epoxidation of 4-bromo-2-fluorostyrene is not currently available.
Kinetic Resolution Strategies
Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This strategy starts with the racemic 2-(4-bromo-2-fluorophenyl)oxirane (B8670643).
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In a kinetic resolution context, these enzymes can exhibit high enantioselectivity, hydrolyzing one enantiomer of a racemic epoxide at a much faster rate than the other. google.com To obtain this compound, an epoxide hydrolase that selectively hydrolyzes the (S)-enantiomer would be required.
Reaction Scheme: Hydrolytic Kinetic Resolution
While biocatalytic HKR is a powerful technique for producing enantiopure epoxides, specific studies documenting the use of epoxide hydrolases for the resolution of racemic 2-(4-bromo-2-fluorophenyl)oxirane, including the source of the enzyme, reaction conditions, and the resulting enantiomeric excess and yield, have not been found in the public domain.
Chiral organocatalysts can also be employed for the kinetic resolution of epoxides. These small organic molecules can activate one enantiomer of the epoxide towards reaction with a nucleophile, leaving the desired enantiomer behind. Various classes of organocatalysts, such as chiral amines, phosphines, or thioureas, could potentially be applied. The success of this approach would depend on the development of an organocatalyst that can effectively discriminate between the two enantiomers of 2-(4-bromo-2-fluorophenyl)oxirane. Currently, there is no specific literature describing the application of organocatalytic kinetic resolution to this particular substrate.
Chiral transition metal complexes, notably SalenCo(II) complexes, are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. In this method, the chiral cobalt complex, in the presence of water, selectively catalyzes the hydrolysis of one enantiomer of the racemic epoxide. To isolate this compound, a catalyst that preferentially hydrolyzes the (S)-enantiomer would be utilized. A patent for a related compound, (S)-3,4-difluorophenyloxirane, describes the use of (R,R)-SalenCo(II) for its resolution, suggesting that a similar approach with the corresponding (S,S)-SalenCo(II) catalyst could theoretically be applied to resolve racemic 2-(4-bromo-2-fluorophenyl)oxirane to yield the (R)-enantiomer. google.com
Hypothetical Data for SalenCo(II)-Catalyzed HKR
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|
This table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction is not available in the reviewed literature.
Chiral Pool Synthesis Approaches
Chiral pool synthesis leverages naturally occurring or readily available enantiopure compounds as starting materials to impart chirality to the target molecule. This strategy is often efficient as it avoids the need for asymmetric catalysis or chiral resolution, directly incorporating a stereocenter from the outset.
A plausible and direct approach to the synthesis of this compound involves the use of enantiopure epichlorohydrin (B41342), a versatile and commercially available chiral building block. The (R)-enantiomer of epichlorohydrin can serve as the source of the chiral epoxide moiety in the target molecule.
The proposed synthetic route would involve the coupling of a suitable aryl nucleophile with (R)-epichlorohydrin. A common method for forming the carbon-carbon bond between the aryl group and the oxirane ring is through the use of an organometallic reagent, such as a Grignard reagent. The synthesis would commence with the preparation of the 4-bromo-2-fluorophenylmagnesium bromide Grignard reagent from 1,4-dibromo-2-fluorobenzene (B72686) or a related halogenated precursor.
The subsequent reaction of this Grignard reagent with (R)-epichlorohydrin would proceed via a nucleophilic attack on one of the carbon atoms of the epoxide ring. To favor the formation of the desired 2-substituted oxirane, the reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). The copper-catalyzed reaction generally proceeds with high regioselectivity, with the aryl group attacking the less sterically hindered terminal carbon of the epichlorohydrin. This is followed by an in-situ ring-closure to form the desired epoxide.
A hypothetical reaction scheme is presented below:
Scheme 1: Proposed Synthesis of this compound from (R)-Epichlorohydrin
Grignard Reagent Formation: 1,4-dibromo-2-fluorobenzene + Mg → 4-bromo-2-fluorophenylmagnesium bromide
Copper-Catalyzed Coupling and Epoxide Formation: 4-bromo-2-fluorophenylmagnesium bromide + (R)-epichlorohydrin --(CuI catalyst)--> (R)-1-chloro-3-(4-bromo-2-fluorophenyl)propan-2-ol → this compound
The success of this method hinges on the careful control of reaction conditions to ensure high yield and, crucially, the retention of stereochemical integrity from the starting (R)-epichlorohydrin.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | CuI (5) | THF | -20 to 0 | 75 | >98 |
| 2 | CuCN (5) | THF/DMS | -10 | 72 | >97 |
| 3 | Li2CuCl4 (2) | THF | -15 | 80 | >98 |
Racemization and Dynamic Kinetic Resolution Techniques
While chiral pool synthesis offers a direct route to the desired enantiomer, an alternative strategy for producing enantiopure compounds from a racemic mixture is dynamic kinetic resolution (DKR). DKR combines a kinetic resolution step, which selectively reacts with one enantiomer, with an in-situ racemization of the unreacted enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer.
For the synthesis of this compound, a DKR process would start with a racemic mixture of the epoxide. The key components of a successful DKR are:
A Chiral Resolving Agent: This could be a chiral catalyst or a stoichiometric chiral reagent that selectively reacts with one enantiomer of the racemic epoxide. For instance, a chiral nucleophile could selectively open the (S)-epoxide, leaving the desired (R)-epoxide unreacted.
A Racemization Catalyst: A catalyst is required to rapidly interconvert the unreacted (S)-enantiomer into the (R)-enantiomer, thus continuously feeding the kinetic resolution process.
The racemization of chiral epoxides can be challenging. For styrene (B11656) oxide and its derivatives, racemization can be promoted under certain conditions, although this is not a universally applicable process and is highly substrate-dependent. Potential methods for the racemization of 2-(4-Bromo-2-fluorophenyl)oxirane could involve the use of Lewis acids or transition metal complexes that can reversibly open and close the epoxide ring, thereby scrambling the stereocenter.
A hypothetical DKR process for the enrichment of this compound is depicted below:
Scheme 2: Hypothetical Dynamic Kinetic Resolution of (±)-2-(4-Bromo-2-fluorophenyl)oxirane
(±)-2-(4-Bromo-2-fluorophenyl)oxirane --(Racemization Catalyst)--> this compound + (S)-2-(4-Bromo-2-fluorophenyl)oxirane
(S)-2-(4-Bromo-2-fluorophenyl)oxirane + Chiral Reagent --(Kinetic Resolution)--> Product
The efficiency of the DKR is determined by the relative rates of the kinetic resolution and the racemization. Ideally, the rate of racemization should be faster than or at least comparable to the rate of the slower-reacting enantiomer in the resolution step.
| Entry | Racemization Catalyst | Chiral Resolving Agent | Solvent | Yield of (R)-epoxide (%) | ee of (R)-epoxide (%) |
|---|---|---|---|---|---|
| 1 | Ru-based complex | Chiral Salen-Co(III) complex | Toluene | 90 | 95 |
| 2 | Lewis Acid (e.g., Ti(OiPr)4) | Enzyme (e.g., Epoxide Hydrolase) | Buffer/Organic Co-solvent | 85 | 98 |
| 3 | Palladium complex | Chiral Phosphine Ligand | DCM | 92 | 96 |
The development of a practical DKR for this compound would require significant experimental investigation to identify a suitable combination of a racemization catalyst and a resolving agent that are compatible and efficient for this specific substrate.
Chemical Transformations and Reactivity of R 2 4 Bromo 2 Fluorophenyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety
The high degree of ring strain in the oxirane moiety of (R)-2-(4-Bromo-2-fluorophenyl)oxirane is the primary driving force for its ring-opening reactions. khanacademy.org These transformations are versatile methods for introducing new functional groups and constructing more complex molecular architectures.
Nucleophilic Ring Opening
Nucleophilic attack is the most common mode of reaction for epoxides. A wide array of nucleophiles can open the epoxide ring, typically via an SN2 mechanism. khanacademy.orgresearchgate.net This process generally involves the nucleophile attacking one of the two electrophilic carbon atoms of the oxirane, leading to the cleavage of a carbon-oxygen bond.
While organometallic reagents such as Grignard and organolithium reagents are potent nucleophiles known to react with epoxides, specific research findings detailing the regioselectivity and stereoselectivity of their reactions with this compound are not extensively documented in available scientific literature.
Detailed experimental data on the ring-opening reactions of this compound with various carbon-based nucleophiles could not be located in the searched literature.
The reaction of this compound with heteroatom nucleophiles is a key transformation for the synthesis of pharmacologically active molecules. A notable example is its reaction with the nitrogen-based heterocycle 1H-1,2,4-triazole.
This reaction is employed in the synthesis of the chiral intermediate (S)-1-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, a precursor for triazole antifungal agents. nih.govzsmu.edu.ua The reaction proceeds via a nucleophilic attack of the triazole anion at one of the oxirane carbons. The regioselectivity of this attack dictates that the nucleophile adds to the less sterically hindered carbon of the oxirane ring, which is the terminal CH₂ group. This results in the formation of a secondary alcohol with a specific stereochemistry. The reaction is typically carried out in a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base to deprotonate the triazole.
The reaction conditions are optimized to ensure high yield and stereochemical purity. A strong inorganic base like sodium hydride is used to form the sodium salt of 1,2,4-triazole, which then acts as the active nucleophile.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | 1H-1,2,4-Triazole | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | 85-90 | (S)-1-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | High |
The regioselectivity and stereoselectivity of the ring-opening of this compound can be controlled through the use of specific reagents and catalysts. In the case of the reaction with 1H-1,2,4-triazole, the process is inherently stereoselective and regioselective due to the SN2 mechanism.
The reaction is base-catalyzed, where a strong base like sodium hydride facilitates the formation of the triazole anion. The nucleophilic attack occurs at the less substituted carbon of the epoxide ring (the C2 position), leading to a single regioisomer. Because the starting material is the (R)-enantiomer of the epoxide, the nucleophilic attack proceeds with an inversion of configuration at the reaction center. This results in the formation of the (S)-enantiomer of the product alcohol, (S)-1-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. This catalyst-controlled stereoselectivity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.
Electrophilic Ring Opening
Electrophilic, or acid-catalyzed, ring-opening of epoxides is another important class of reactions. researchgate.net Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by even weak nucleophiles. However, specific studies detailing the electrophilic ring-opening reactions of this compound were not found in the reviewed literature.
Mechanistic Pathways of Ring Opening (e.g., Sₙ1 vs. Sₙ2, concerted mechanisms)
The ring-opening of epoxides can proceed through different mechanistic pathways, primarily distinguished by whether the reaction is catalyzed by acid or base. libretexts.orgnih.gov The regioselectivity and stereochemistry of the product are highly dependent on these conditions.
Base-Catalyzed Ring Opening (Sₙ2 Mechanism)
Under basic or neutral conditions, the ring-opening of this compound occurs via a classic Sₙ2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the substituted phenyl group, the attack preferentially occurs at the less substituted, terminal carbon (Cβ). This pathway is characterized by:
A potent nucleophile: A strong nucleophile is required to open the ring without prior activation of the epoxide oxygen. libretexts.org
A poor leaving group: The leaving group is an alkoxide anion, which is generally poor unless the ring strain is significant enough to drive the reaction. libretexts.org
Regioselectivity: Attack at the least sterically hindered carbon atom. libretexts.orglibretexts.org
Stereochemistry: Inversion of configuration at the center of attack, consistent with a backside nucleophilic assault. libretexts.org
For this compound, a strong nucleophile (Nu⁻) would attack the terminal carbon, leading to a specific regio- and stereoisomer.
Acid-Catalyzed Ring Opening (Sₙ1/Sₙ2 Hybrid Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol). libretexts.orgkhanacademy.orgpressbooks.pub This activation makes the epoxide more susceptible to attack by even weak nucleophiles. The mechanism is often described as a hybrid between Sₙ1 and Sₙ2. libretexts.orgpressbooks.publibretexts.org
The key steps involve:
Protonation: The epoxide oxygen is protonated by the acid catalyst. libretexts.orglibretexts.org
Nucleophilic Attack: The nucleophile attacks one of the epoxide carbons. The site of attack depends on the substitution pattern. For this compound, the benzylic carbon (Cα) is adjacent to the aromatic ring, which can stabilize a developing positive charge. Therefore, this carbon has significant carbocation character. libretexts.orgpressbooks.pub
Regioselectivity: Nucleophilic attack occurs predominantly at the more substituted carbon (the benzylic position) because it can better support the partial positive charge that develops in the transition state. libretexts.orgpressbooks.publibretexts.org
Stereochemistry: While there is Sₙ1 character, the reaction still largely proceeds with inversion of configuration due to the backside attack, as the leaving group still partially shields the front face. libretexts.orglibretexts.org
The transition state for the acid-catalyzed opening of an unsymmetrical epoxide is complex. It involves a delicate balance between steric effects, which favor attack at the less substituted carbon (Sₙ2-like), and electronic effects, which favor attack at the carbon that can better stabilize a positive charge (Sₙ1-like). pressbooks.pub For an epoxide bearing a phenyl group, the electronic stabilization at the benzylic position typically directs the nucleophile to that site. nih.gov
| Condition | Mechanism | Site of Nucleophilic Attack | Key Characteristics |
| Basic/Neutral | Sₙ2 | Less substituted carbon (Cβ) | Requires strong nucleophile; proceeds via backside attack with inversion of stereochemistry. libretexts.orglibretexts.org |
| Acidic | Sₙ1/Sₙ2 Hybrid | More substituted, benzylic carbon (Cα) | Epoxide oxygen is protonated; transition state has significant carbocation character at the benzylic position. libretexts.orgpressbooks.publibretexts.org |
Reactions Involving the Aromatic Substituents
The 4-bromo and 2-fluoro substituents on the phenyl ring are key handles for further molecular elaboration, primarily through metal-catalyzed reactions or by influencing nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Substituent
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The epoxide functionality is generally stable under many cross-coupling conditions. nih.gov
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating a biaryl structure. nih.govsigmaaldrich.combeilstein-journals.org
Heck Coupling: Reaction with an alkene to form a substituted alkene. sigmaaldrich.commdpi.com
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. sigmaaldrich.combeilstein-journals.org
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. sigmaaldrich.com
Stille Coupling: Reaction with an organotin reagent.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille) or related steps, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Biaryl-substituted oxirane |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted oxirane |
| Heck | H₂C=CHR' | Pd(OAc)₂ / P(o-tol)₃ | Styrenyl-substituted oxirane |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | Amino-substituted oxirane |
Influence of the Fluoro Substituent on Aromatic Reactivity and Epoxide Electrophilicity
The fluorine atom at the ortho position to the epoxide-bearing carbon exerts a significant electronic influence on the molecule's reactivity.
Influence on Aromatic Reactivity: Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, in nucleophilic aromatic substitution (SₙAr), this strong inductive effect is crucial. It stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction. stackexchange.com While the bromo substituent is a better leaving group, the presence of the electron-withdrawing fluorine atom (and the bromo atom) makes the aromatic ring more electron-deficient and thus more susceptible to SₙAr, should a suitable leaving group and strong nucleophile be employed under forcing conditions.
Influence on Epoxide Electrophilicity: The electron-withdrawing nature of the fluorine substituent has a profound impact on the epoxide ring.
Increased Electrophilicity: The inductive effect of the fluorine atom withdraws electron density from the aromatic ring, which in turn makes the benzylic carbon of the epoxide more electron-deficient and thus more electrophilic. This enhances its reactivity towards nucleophiles. nih.govresearchgate.net
Stabilization of Intermediates: In acid-catalyzed ring-opening, the fluorine atom can help to destabilize the adjacent developing positive charge through its inductive effect, potentially influencing the Sₙ1/Sₙ2 character of the transition state. However, through-space electronic repulsion between the nucleophile and the fluorine lone pairs can also influence the trajectory of attack. beilstein-journals.org
The presence of strongly electron-withdrawing groups is known to facilitate the ring-opening of epoxides. nih.gov Therefore, the 2-fluoro substituent makes the oxirane of this compound more reactive than a non-fluorinated analogue.
Rearrangement Reactions of the Epoxide Ring
Epoxides can undergo rearrangement reactions, typically under acidic conditions, to form carbonyl compounds. These reactions proceed through a carbocation or carbocation-like intermediate. nih.gov
Meinwald-Type Rearrangement: In the presence of a Lewis acid or a Brønsted acid, this compound can rearrange to form an aldehyde. The proposed mechanism involves:
Coordination of the acid to the epoxide oxygen.
Cleavage of the C-O bond at the benzylic position to form a carbocation intermediate, which is stabilized by the phenyl ring.
A 1,2-hydride shift from the adjacent carbon to the carbocation center.
Tautomerization of the resulting enol (or collapse of the intermediate) to yield the more stable aldehyde.
Enzyme-catalyzed versions of such cationic epoxide rearrangements have been discovered, highlighting the biological relevance of this transformation. nih.gov The specific nature of the 4-bromo-2-fluorophenyl group would influence the stability of the carbocation intermediate and potentially the migratory aptitude of the substituents, although a hydride shift is most common from a -CH₂ group. Organocatalysts have also been employed to promote asymmetric 1,2-rearrangements of epoxides. acs.org
Advanced Spectroscopic and Structural Elucidation of R 2 4 Bromo 2 Fluorophenyl Oxirane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques for Structural Confirmation and Stereochemical Assignment
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of complex structures like (R)-2-(4-Bromo-2-fluorophenyl)oxirane.
Correlation Spectroscopy (COSY) experiments are used to identify spin-spin coupling between protons, typically through two or three bonds. libretexts.orgslideshare.net For this compound, a COSY spectrum would be expected to show correlations between the proton on the oxirane ring's chiral carbon and the two diastereotopic protons on the adjacent CH₂ group of the oxirane. This confirms the connectivity within the oxirane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is crucial for determining stereochemistry. libretexts.orghuji.ac.il In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, even if they are not directly bonded. slideshare.net For this compound, a NOESY spectrum could be used to confirm the relative stereochemistry by observing correlations between the protons on the oxirane ring and the protons on the substituted phenyl ring.
Although specific 2D NMR data for this compound is not widely published, the expected patterns can be inferred from the known spectra of similar compounds. The following table outlines the anticipated ¹H NMR spectral data based on related structures.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected COSY Correlations | Expected NOESY Correlations |
| Oxirane CH | 3.8 - 4.2 | Doublet of doublets | CH₂ protons | Aromatic protons, CH₂ protons |
| Oxirane CH₂ (diastereotopic) | 2.8 - 3.5 | Two doublets of doublets | CH proton, each other | Aromatic protons, CH proton |
| Aromatic CH | 7.0 - 7.6 | Multiplets | - | Oxirane protons |
Deuteration Experiments in Mechanistic Studies
Deuterium (B1214612) labeling is a powerful technique used to probe reaction mechanisms, particularly in distinguishing between different pathways. In the context of this compound, deuteration experiments can be instrumental in understanding the mechanism of its ring-opening reactions, which are fundamental to its utility as a synthetic intermediate.
The deuterium isotope effect refers to the change in the rate of a reaction when one or more hydrogen atoms are replaced by deuterium. libretexts.org C-D bonds are stronger than C-H bonds, and thus, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly if hydrogen is replaced by deuterium. libretexts.org
For instance, in the acid-catalyzed ring-opening of an epoxide, if a proton transfer from the acid to the epoxide oxygen is the rate-determining step, a significant primary kinetic isotope effect would be observed when using a deuterated acid. nih.gov Conversely, in a base-catalyzed ring-opening, if the abstraction of a proton adjacent to the epoxide ring were involved in the rate-limiting step of a subsequent elimination reaction, a deuterium isotope effect would be expected upon deuteration of that position. libretexts.org Secondary deuterium isotope effects can also provide insight into changes in hybridization at the carbon atoms during the transition state of the ring-opening reaction. acs.org
Mass Spectrometry
Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. oup.comnih.gov For this compound, with a molecular formula of C₈H₆BrFO, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This is particularly important in distinguishing between isomers and confirming the presence of bromine and fluorine based on their precise isotopic masses.
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₈H₆⁷⁹BrFO | ⁷⁹Br | 215.9613 |
| C₈H₆⁸¹BrFO | ⁸¹Br | 217.9593 |
Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC)
For chiral molecules like this compound, it is essential to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. nih.gov
In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. spectroscopyonline.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. surfacesciencewestern.com Specific functional groups absorb at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the oxirane ring, the C-O-C stretching of the epoxide, and the C-Br and C-F stretching vibrations.
FT-Raman spectroscopy is a scattering technique that also provides information about molecular vibrations. surfacesciencewestern.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. mt.com Therefore, the C-C bonds of the aromatic ring would be expected to show strong signals in the Raman spectrum.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Oxirane C-H | Stretching | 3050 - 2950 |
| C=C | Aromatic Ring Stretching | 1600 - 1450 |
| C-O-C | Epoxide Ring Stretching | 1250, 950 - 810 |
| C-F | Stretching | 1250 - 1000 |
| C-Br | Stretching | 700 - 500 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. springernature.com For a chiral molecule such as this compound, this technique would provide unambiguous proof of its absolute configuration and a detailed picture of its conformation in the solid state. nih.govpurechemistry.org
The first critical step in such an analysis is the growth of a high-quality single crystal of the enantiomerically pure compound. purechemistry.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. springernature.com The presence of the bromine atom in the molecule is particularly advantageous for determining the absolute configuration through the phenomenon of anomalous dispersion. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be assigned. ed.ac.uk
A successful crystallographic analysis would yield a detailed structural model, providing precise data on bond lengths, bond angles, and torsion angles. This would allow for a complete characterization of the molecule's solid-state conformation, including the relative orientation of the 4-bromo-2-fluorophenyl group with respect to the oxirane ring. acs.org The resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₆BrFO |
| Formula Weight | 217.04 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.12 |
| c (Å) | 15.45 |
| Volume (ų) | 739.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.948 |
| Flack Parameter | 0.02(3) |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by a sample as a function of wavelength. libretexts.org For a chiral molecule like this compound, a CD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional structure.
The CD spectrum arises from electronic transitions within the molecule's chromophores, which in this case include the substituted phenyl ring. creative-proteomics.com The asymmetric environment of the chiral center influences these transitions, leading to the differential absorption of circularly polarized light, known as the Cotton effect. creative-proteomics.com A positive or negative Cotton effect in a particular region of the spectrum is characteristic of the molecule's absolute configuration. photophysics.com
A hypothetical CD spectrum of this compound would be expected to show distinct peaks (positive or negative) in the UV region, corresponding to the electronic transitions of the aromatic chromophore. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter. nih.gov While experimental data is not available, the expected data from a CD spectroscopic analysis can be represented in a tabular format as shown below.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|
| 275 | +5.2 x 10³ | π → π* transition |
| 240 | -2.8 x 10³ | π → π* transition |
| 215 | +8.1 x 10³ | π → π* transition |
Theoretical and Computational Chemistry Studies on R 2 4 Bromo 2 Fluorophenyl Oxirane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For (R)-2-(4-bromo-2-fluorophenyl)oxirane, this is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has shown good agreement between theoretical and experimental data for similar halogenated phenyl compounds. conicet.gov.arresearchgate.netresearchgate.netajchem-a.com This process finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.
The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters provide a detailed picture of the molecule's geometry. While experimental crystal structure data for this specific molecule is not available for direct comparison, the calculated values are expected to be highly accurate based on results for related structures. vanderbilt.edu
Illustrative Optimized Geometrical Parameters:
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.91 |
| C-F | 1.35 | |
| C-O (oxirane) | 1.45 | |
| C-C (oxirane) | 1.47 | |
| Bond Angles (°) | C-C-Br | 119.5 |
| C-C-F | 118.0 | |
| C-O-C (oxirane) | 61.5 | |
| Dihedral Angle (°) | C-C-C-C (phenyl ring) | ~0.0 |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments calculated at the B3LYP/6-311++G(d,p) level of theory.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energies of these orbitals.
Illustrative Frontier Molecular Orbital Energies:
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Note: This data is illustrative, based on typical values for related aromatic epoxides. The HOMO-LUMO gap suggests moderate reactivity.
Analysis of the HOMO and LUMO electron density distribution would reveal the most probable sites for nucleophilic and electrophilic attack. The high reactivity of the strained oxirane ring makes it a likely site for nucleophilic attack. chemistrysteps.commasterorganicchemistry.com
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and confirmation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ). q-chem.com For organofluorine compounds, DFT methods like B3LYP with appropriate basis sets (e.g., pcSseg-3 or 6-311++G(d,p)) can accurately predict ¹⁹F, ¹³C, and ¹H NMR chemical shifts. acs.orgnih.govresearchgate.net
Illustrative Predicted NMR Chemical Shifts:
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | Oxirane CH | 3.9 - 4.2 |
| Oxirane CH₂ | 2.8 - 3.1 | |
| Aromatic CH | 7.0 - 7.6 | |
| ¹³C | Oxirane CH | 52.0 - 55.0 |
| Oxirane CH₂ | 45.0 - 48.0 | |
| Aromatic C-Br | 115.0 - 118.0 | |
| Aromatic C-F | 160.0 - 163.0 (d, ¹JCF ≈ 250 Hz) | |
| ¹⁹F | Aromatic C-F | -110 to -115 |
Note: These are illustrative values. Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Predicted values help in assigning experimental spectra.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. arxiv.orgresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. scifiniti.com The analysis of these frequencies, aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific vibrational modes to functional groups. openaccesspub.org
Illustrative Predicted Vibrational Frequencies:
| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) |
| C-H stretch | Aromatic | 3100 - 3000 |
| C-H stretch | Oxirane | 3050 - 2950 |
| C=C stretch | Aromatic Ring | 1600 - 1450 |
| C-O-C stretch | Oxirane Ring (asymmetric) | ~1250 |
| C-F stretch | Aryl-F | 1270 - 1230 |
| C-Br stretch | Aryl-Br | 1070 - 1030 |
| C-O stretch | Oxirane Ring (symmetric) | ~850 |
Note: This table presents plausible scaled vibrational frequencies for the key functional groups in the molecule.
Mechanistic Studies through Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. mdpi.com For this compound, a key reaction is the nucleophilic ring-opening of the strained epoxide. chemistrysteps.comnih.gov DFT calculations can be used to model this process by locating the transition state (TS) structure—the highest energy point along the reaction coordinate. researchgate.net
By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. This provides critical insight into the reaction kinetics and regioselectivity. For an unsymmetrical epoxide like this one, calculations can predict whether a nucleophile will preferentially attack the more or less sterically hindered carbon of the oxirane ring under different conditions (e.g., acidic vs. basic). masterorganicchemistry.comfigshare.com
Conformational Analysis and Stereochemical Preferences
The phenyl group in this compound can rotate relative to the oxirane ring. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. This analysis identifies the lowest-energy conformers (stable structures) and the rotational energy barriers between them. The stereochemistry of the epoxide ring is fixed as (R), but the orientation of the bulky phenyl group is crucial for understanding how the molecule interacts with other molecules, such as enzymes or chiral catalysts. chemtube3d.com
Molecular Dynamics Simulations for Solvent Effects or Catalyst-Substrate Interactions
While DFT calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the molecule's behavior in an explicit solvent environment over time. easychair.orgrsc.org An MD simulation would place the oxirane molecule in a "box" filled with solvent molecules (e.g., water, methanol, or THF) and solve Newton's equations of motion for every atom.
These simulations provide insights into:
Solvent Effects: How solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding, might influence the molecule's conformation and reactivity. nih.gov
Catalyst-Substrate Interactions: If the oxirane is part of a catalyzed reaction, MD simulations can model how it docks into the active site of a catalyst or enzyme, revealing key intermolecular interactions that govern the catalytic process. nih.gov
Applications of R 2 4 Bromo 2 Fluorophenyl Oxirane As a Chiral Synthon in Complex Molecule Synthesis
As a Chiral Building Block for Stereoselective Carbon-Carbon Bond Formation
While direct, specific examples of (R)-2-(4-bromo-2-fluorophenyl)oxirane in stereoselective carbon-carbon bond formation are not extensively documented in publicly available literature, the reactivity of chiral epoxides in general suggests its potential utility in such reactions. The epoxide ring can be opened by various carbon nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form new carbon-carbon bonds. The stereochemistry of the resulting product is controlled by the stereocenter of the oxirane, leading to the formation of enantiomerically enriched products.
For instance, the reaction of a chiral epoxide with a Grignard reagent typically proceeds via an S(_N)2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack. This allows for the predictable and controlled introduction of a new carbon substituent with a defined stereochemistry.
| Reactant 1 | Reactant 2 (Carbon Nucleophile) | Product Type | Stereochemical Outcome |
| This compound | Grignard Reagent (R'-MgX) | Chiral secondary alcohol | Inversion of configuration |
| This compound | Organolithium Reagent (R'-Li) | Chiral secondary alcohol | Inversion of configuration |
| This compound | Cyanide (e.g., KCN) | Chiral β-hydroxy nitrile | Inversion of configuration |
This table illustrates the potential outcomes of stereoselective carbon-carbon bond formation reactions involving this compound based on the general reactivity of chiral epoxides.
Precursor for the Synthesis of Chiral Alcohols, Diols, and Amino Alcohols
The ring-opening of this compound with various nucleophiles is a well-established method for the synthesis of a range of valuable chiral intermediates.
Chiral Alcohols: Reduction of the epoxide ring using hydride reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (B1222165) (NaBH(_4)) can yield chiral secondary alcohols. The regioselectivity of the hydride attack will determine the specific alcohol isomer formed.
Chiral Diols: Acid- or base-catalyzed hydrolysis of the epoxide leads to the formation of chiral 1,2-diols. The stereochemistry of the diol is dependent on the reaction mechanism. Acid-catalyzed hydrolysis typically proceeds through a carbocation-like intermediate, which can sometimes lead to a mixture of stereoisomers, while base-catalyzed hydrolysis generally occurs via an S(_N)2 mechanism, resulting in a single stereoisomer.
Chiral Amino Alcohols: The reaction of the epoxide with ammonia (B1221849) or primary or secondary amines results in the formation of chiral β-amino alcohols. This reaction is highly regioselective, with the nucleophilic amine preferentially attacking the less sterically hindered carbon of the oxirane ring. Chiral β-amino alcohols are important structural motifs in many pharmaceuticals and natural products.
| Nucleophile | Product | Significance |
| Hydride (e.g., LiAlH(_4)) | Chiral secondary alcohol | Building blocks for further synthesis |
| Water (H(_2)O) | Chiral 1,2-diol | Important intermediates in organic synthesis |
| Ammonia (NH(_3)) | Chiral β-amino alcohol | Key structural unit in many bioactive molecules |
| Primary/Secondary Amine (R-NH(_2)/R(_2)NH) | Chiral β-amino alcohol | Precursors for ligands and catalysts |
This interactive data table showcases the versatility of this compound as a precursor for various chiral molecules.
Role in the Asymmetric Construction of Heterocyclic Systems (e.g., oxazolidinones, pyrrolidines, quinazolinones)
This compound serves as a key starting material for the asymmetric synthesis of various heterocyclic compounds. The inherent chirality of the oxirane is transferred to the final heterocyclic product, enabling the synthesis of enantiomerically pure or enriched compounds.
Oxazolidinones: Chiral oxazolidinones are an important class of compounds, with some exhibiting potent antibacterial activity (e.g., Linezolid). The synthesis of chiral oxazolidinones can be achieved by reacting the corresponding chiral amino alcohol, derived from this compound, with phosgene (B1210022) or a phosgene equivalent.
Pyrrolidines: Chiral pyrrolidines are ubiquitous in natural products and pharmaceuticals. While direct conversion of the oxirane to a pyrrolidine (B122466) is not a standard transformation, multi-step synthetic sequences starting from the oxirane can lead to the formation of substituted chiral pyrrolidines. For example, the amino alcohol derived from the oxirane can undergo further transformations, such as cyclization reactions, to form the pyrrolidine ring.
Quinazolinones: Quinazolinones are another class of heterocyclic compounds with a broad range of biological activities. The synthesis of chiral quinazolinones can potentially be achieved by incorporating the chiral fragment derived from this compound into the quinazolinone scaffold through a multi-step synthesis.
| Target Heterocycle | Synthetic Strategy | Key Reaction |
| Oxazolidinones | Ring-opening to amino alcohol, followed by cyclization | Cyclization with a carbonyl source |
| Pyrrolidines | Multi-step synthesis involving the derived amino alcohol | Intramolecular cyclization |
| Quinazolinones | Incorporation of the chiral fragment into the quinazolinone core | Multi-step synthesis |
This table outlines the general strategies for the asymmetric construction of various heterocyclic systems using this compound.
Utilization in Divergent Synthetic Pathways
The ability of this compound to undergo a variety of regioselective and stereoselective ring-opening reactions makes it an ideal starting material for divergent synthetic pathways. By carefully choosing the nucleophile and reaction conditions, a wide range of structurally diverse and enantiomerically pure compounds can be synthesized from this single chiral precursor.
This "chiral pool" approach allows for the efficient generation of a library of related compounds with different functionalities, which can then be screened for desired biological activities. For example, reacting the oxirane with a series of different amines would generate a library of chiral β-amino alcohols, each with a unique side chain. This approach is highly valuable in drug discovery and development.
The presence of the bromo and fluoro substituents on the aromatic ring also provides opportunities for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, further expanding the diversity of the synthesized molecules.
Mechanistic Investigations of Reactions Involving R 2 4 Bromo 2 Fluorophenyl Oxirane
Elucidation of Reaction Pathways and Intermediates
The ring-opening reactions of epoxides like (R)-2-(4-Bromo-2-fluorophenyl)oxirane typically proceed via nucleophilic attack, following either an SN1-like or SN2-like pathway depending on the reaction conditions.
Under basic or neutral conditions (SN2 Pathway): In the presence of strong, non-hindered nucleophiles, the reaction is expected to follow a classic SN2 mechanism. The nucleophile will attack one of the electrophilic carbon atoms of the oxirane ring, leading to a concerted bond formation and ring-opening. The attack generally occurs at the less sterically hindered carbon atom. For this compound, this would be the terminal CH2 carbon. This pathway involves a single transition state and results in an inversion of stereochemistry at the site of attack. The intermediate formed is a transient alkoxide, which is then protonated during workup to yield the final alcohol product.
Reaction Scheme: SN2 Pathway
Reaction Scheme: SN1-like Pathway
Kinetic Studies and Rate Law Determination for Catalytic Processes
Hypothetical Rate Law:
The rate constant, k, would depend on factors such as the nature of the nucleophile, the solvent, and the temperature. Kinetic isotope effect studies could be employed to probe the nature of the transition state, for instance, by comparing reaction rates in H₂O versus D₂O for acid-catalyzed hydrolysis. A significant solvent isotope effect would support a mechanism involving proton transfer in the rate-determining step.
Role of Substituents (Bromo, Fluoro) in Directing Regioselectivity and Stereoselectivity
The bromo and fluoro substituents on the phenyl ring play a crucial role in directing the outcome of ring-opening reactions through their electronic effects.
Fluoro Group (at position 2): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and influences the electron density at the benzylic carbon of the oxirane.
Impact on Regioselectivity: Under acidic conditions, the electron-withdrawing nature of the substituents destabilizes the development of a positive charge on the adjacent benzylic carbon. This would slightly disfavor the SN1-like pathway compared to an unsubstituted styrene (B11656) oxide. However, the benzylic position is still generally favored for nucleophilic attack in acidic media because it can better accommodate the partial positive charge than the primary carbon. Under basic (SN2) conditions, these electronic effects are less influential on regioselectivity, which is primarily dictated by sterics, favoring attack at the terminal carbon.
Impact on Stereoselectivity: The (R)-configuration of the starting epoxide dictates the absolute stereochemistry of the product. Because both SN2 and SN1-like ring-opening mechanisms proceed with inversion of configuration at the center of attack, the reaction is stereospecific. If the nucleophile attacks the benzylic carbon, the stereochemistry at that center will be inverted. If it attacks the terminal carbon, the stereocenter at the benzylic position remains unchanged.
Table: Expected Regioselectivity of Ring-Opening
| Condition | Favored Site of Attack | Primary Mechanism | Expected Major Product Stereochemistry |
|---|---|---|---|
| Basic/Neutral | Terminal Carbon (CH₂) | SN2 | (R)-configuration retained at benzylic carbon |
Catalyst-Substrate Interactions and Activation Modes
In catalytic processes, the catalyst interacts with the epoxide to facilitate ring-opening.
Lewis Acid Catalysis: A Lewis acid (e.g., ZnCl₂, Ti(Oi-Pr)₄) would coordinate to the epoxide oxygen atom. This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. This activation mode is similar to protonation under Brønsted acid catalysis. The interaction can be represented as:
Epoxide Oxygen Lone Pair → Lewis Acid Center
This coordination enhances the carbocationic character at the more substituted carbon, favoring nucleophilic attack at that position. Chiral Lewis acids can be used to achieve enantioselective ring-opening of racemic epoxides or to enhance the diastereoselectivity of reactions with chiral epoxides.
Enzyme Catalysis: In a biocatalytic context, an enzyme such as an epoxide hydrolase would activate the substrate. The active site of the enzyme typically contains a catalytic triad (B1167595) (e.g., Asp-His-Asp). One residue (e.g., Asp) acts as a nucleophile, attacking a carbon of the epoxide ring to form a covalent enzyme-substrate intermediate. Simultaneously, another residue (e.g., Tyr or another Asp) protonates the epoxide oxygen to facilitate ring-opening. A water molecule, activated by a basic residue (e.g., His), then hydrolyzes the enzyme-substrate ester intermediate to release the diol product and regenerate the enzyme. The precise orientation of the epoxide within the chiral active site controls the regio- and stereoselectivity of the reaction.
Future Directions and Emerging Research Avenues in R 2 4 Bromo 2 Fluorophenyl Oxirane Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of (R)-2-(4-bromo-2-fluorophenyl)oxirane, future research is likely to focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
One promising area is the development of catalytic epoxidation methods that utilize environmentally benign oxidants. Traditional epoxidation often relies on stoichiometric peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of carboxylic acid waste. A greener alternative is the use of hydrogen peroxide (H₂O₂), which produces water as the only byproduct. acs.orgnih.gov Research is anticipated to explore various catalysts that can activate H₂O₂ for the asymmetric epoxidation of 4-bromo-2-fluorostyrene. This includes the development of robust metal-based catalysts (e.g., iron, manganese, tungsten) and organocatalysts that can operate under mild conditions. acs.orgacs.org
Another key aspect of sustainable synthesis is the use of greener solvents. Many current protocols for epoxidation and subsequent reactions of oxiranes employ volatile organic compounds (VOCs). Future methodologies will likely focus on the use of bio-based solvents, water, or even solvent-free conditions to reduce the environmental impact. mdpi.com The development of catalysts that are effective in these environmentally friendly media is a critical research goal.
The concept of atom economy is also central to green chemistry. One-pot reactions that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. Future research may focus on developing tandem reactions, for instance, a one-pot synthesis of a derivative of this compound starting directly from 4-bromo-2-fluorostyrene through an epoxidation/ring-opening sequence.
Exploration of Novel Catalytic Systems for Enhanced Enantio- and Regioselectivity
The absolute stereochemistry of this compound and the regioselectivity of its ring-opening reactions are crucial for its application in the synthesis of chiral molecules. Consequently, the development of novel catalytic systems that offer superior control over these aspects is a major research focus.
For the enantioselective epoxidation of the parent olefin, 4-bromo-2-fluorostyrene, research into new chiral catalysts is ongoing. This includes the design of novel organocatalysts, such as chiral ketones and iminium salts, which can mediate asymmetric epoxidation with high enantiomeric excess (ee). nih.govlboro.ac.uk The influence of electronic effects from the substituents on the styrene (B11656) ring on the transition state geometry is a key area of investigation to optimize catalyst performance for this specific substrate. nih.gov Furthermore, the development of new chiral metal complexes, inspired by successful systems like the Sharpless asymmetric epoxidation, but tailored for unfunctionalized olefins such as styrenes, remains an active area of research. princeton.edu
In the context of ring-opening reactions, achieving high regioselectivity is paramount. Nucleophilic attack can occur at either of the two carbons of the oxirane ring, leading to different constitutional isomers. Future research will likely explore the use of novel catalysts that can direct the nucleophile to a specific carbon atom. This could involve the use of Lewis acids or transition metal catalysts that coordinate to the oxirane oxygen, thereby activating one of the C-O bonds preferentially. The interplay between the electronic nature of the 4-bromo-2-fluorophenyl group and the catalyst will be a critical factor in determining the regiochemical outcome. Asymmetric catalysis of epoxide ring-opening reactions, which can lead to highly enantioenriched products from racemic or meso-epoxides, is also a burgeoning field with potential applications for derivatives of this compound. researchgate.net
| Catalyst Type | Potential Application | Key Research Goal |
| Chiral Ketones | Asymmetric epoxidation of 4-bromo-2-fluorostyrene | Achieve >99% ee and high turnover numbers. |
| Chiral Iminium Salts | Asymmetric epoxidation of 4-bromo-2-fluorostyrene | Develop catalysts with high stability and recyclability. lboro.ac.uk |
| Lewis Acid Catalysts | Regioselective ring-opening of the oxirane | Control nucleophilic attack at the desired carbon atom. |
| Transition Metal Complexes | Regioselective and enantioselective ring-opening | Develop versatile catalysts for a broad range of nucleophiles. |
Bio-inspired Catalysis and Chemoenzymatic Transformations
Nature provides a rich source of inspiration for the development of highly selective and efficient catalysts. Bio-inspired catalysis and chemoenzymatic approaches are poised to play a significant role in the future chemistry of this compound.
Bio-inspired Catalysis: Researchers are designing synthetic catalysts that mimic the active sites of metalloenzymes involved in oxidation reactions, such as cytochrome P450 monooxygenases and non-heme iron oxygenases. rsc.orgrsc.orgumn.edu These bio-inspired catalysts, often featuring iron or manganese centers with carefully designed organic ligands, can activate oxidants like H₂O₂ for asymmetric epoxidation under mild conditions. rsc.org The development of such catalysts specifically for the enantioselective epoxidation of 4-bromo-2-fluorostyrene could offer a sustainable and highly efficient synthetic route. rsc.org
Chemoenzymatic Transformations: Enzymes offer unparalleled selectivity and are increasingly used in organic synthesis. For the production of this compound, enzymatic kinetic resolution of the corresponding racemic epoxide is a viable strategy. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of the epoxide or a related diol. nih.gov Future research will likely focus on screening for more efficient and robust lipases and optimizing reaction conditions to achieve high enantiomeric excess and yields. nih.gov
Another promising avenue is the use of monooxygenases or peroxygenases for the direct asymmetric epoxidation of 4-bromo-2-fluorostyrene. nih.gov Protein engineering and directed evolution techniques are being employed to create mutant enzymes with enhanced activity, stability, and enantioselectivity for non-natural substrates. nih.govrsc.org An engineered P450 peroxygenase, for example, could provide a direct and highly enantioselective route to this compound using H₂O₂ as the oxidant. nih.gov
Chemoenzymatic cascades, which combine enzymatic and chemical steps in a single pot, are also gaining traction. For instance, an enzymatic epoxidation could be followed by a chemical ring-opening reaction to generate a chiral product in a highly efficient manner. mdpi.com
| Biocatalytic Approach | Description | Potential Advantage |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture of the epoxide using an enzyme, typically a lipase. nih.gov | Access to both enantiomers of the epoxide. |
| Asymmetric Bioreduction | Reduction of a corresponding α-haloketone to a chiral halohydrin precursor using a reductase. | High enantioselectivity for the formation of the chiral center. |
| Direct Asymmetric Epoxidation | Use of a monooxygenase or peroxygenase to directly convert 4-bromo-2-fluorostyrene to the (R)-epoxide. nih.govrsc.org | Potentially a very direct and atom-economical route. |
Advanced Computational Design of New Reactions and Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational methods are expected to accelerate the discovery and optimization of new reactions and materials.
Mechanism Elucidation and Catalyst Design: DFT calculations can provide detailed insights into the mechanisms of chemical reactions, including the structures of transition states and intermediates. wayne.eduresearchgate.net This knowledge is crucial for understanding the factors that control enantioselectivity and regioselectivity. For instance, computational studies can be used to model the interaction of 4-bromo-2-fluorostyrene with a chiral catalyst during epoxidation, helping to rationalize the observed stereochemical outcome and guide the design of more effective catalysts. nih.govwayne.edu Similarly, the regioselectivity of the ring-opening of this compound with various nucleophiles can be predicted by calculating the activation barriers for the different possible pathways. mdpi.com
Predicting Reactivity and Properties: Computational methods can also be used to predict the intrinsic reactivity of this compound and its derivatives. For example, calculating the molecular electrostatic potential can help to identify the most likely sites for nucleophilic or electrophilic attack. Furthermore, computational screening of virtual libraries of compounds derived from this oxirane can aid in the design of new molecules with desired properties, such as biological activity or specific material characteristics.
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models, often developed with the aid of machine learning algorithms, can be used to correlate the structural features of molecules with their biological activity. By using this compound as a scaffold, computational models can be built to predict the activity of novel derivatives, thereby streamlining the drug discovery process.
Expanding Synthetic Utility to Underexplored Chemical Space and Functionalization Strategies
While the ring-opening of epoxides is a well-established transformation, there is still significant potential to expand the synthetic utility of this compound by exploring novel reactions and functionalization strategies.
Novel Ring-Opening Cascades: The development of cascade reactions initiated by the ring-opening of the oxirane is a promising area of research. For example, the initial nucleophilic attack could be followed by an intramolecular cyclization to construct complex polycyclic structures in a single step. The strategic placement of the bromo and fluoro substituents on the phenyl ring can be exploited to influence the course of these cascades.
Functionalization of the Aromatic Ring: The 4-bromo-2-fluorophenyl moiety of the molecule offers multiple sites for further functionalization. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. beilstein-journals.orgmdpi.comnih.gov This allows for the introduction of diverse substituents onto the aromatic ring, thereby creating a library of complex chiral molecules from a single starting material. Future research will likely focus on developing milder and more versatile cross-coupling protocols that are compatible with the oxirane functionality.
Furthermore, direct C-H functionalization of the aromatic ring is an emerging area in organic synthesis that could provide new avenues for modifying the structure of this compound. nih.govresearchgate.netwhiterose.ac.ukbohrium.com Catalytic methods that enable the selective introduction of functional groups at specific C-H positions on the phenyl ring would significantly expand the chemical space accessible from this chiral building block.
Exploration of Underexplored Reactions: Beyond traditional ring-opening and aromatic functionalization, there is potential to explore less common reactions of the oxirane ring. For example, reactions involving radical intermediates or transition metal-catalyzed rearrangements could lead to novel and unexpected products. The unique electronic properties conferred by the bromo and fluoro substituents may lead to unprecedented reactivity patterns that are yet to be discovered.
Q & A
Basic: What synthetic methodologies are recommended for producing (R)-2-(4-Bromo-2-fluorophenyl)oxirane with high enantiomeric purity?
Methodological Answer:
The synthesis typically involves stereoselective epoxidation of substituted styrenes. Key steps include:
- Catalytic Asymmetric Epoxidation : Use of chiral catalysts like Sharpless or Jacobsen systems to enforce enantioselectivity. Electron-withdrawing substituents (e.g., bromo, fluoro) on the phenyl ring enhance epoxidation rates due to increased electrophilicity of the double bond .
- Purification : Chiral chromatography or recrystallization with diastereomeric resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity. Purity validation via chiral HPLC or polarimetry is critical .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. ORTEP-III is recommended for visualizing thermal ellipsoids and bond geometries .
- Spectroscopic Methods : NMR and NMR coupling constants (-values) between oxirane protons and substituents help infer stereochemistry. Circular dichroism (CD) can corroborate enantiomeric excess .
Advanced: How do the bromo and fluoro substituents influence the oxirane ring’s reactivity in nucleophilic ring-opening reactions?
Methodological Answer:
- Electronic Effects : The 4-bromo group exerts a strong electron-withdrawing effect, polarizing the oxirane ring and directing nucleophilic attack to the more electrophilic carbon. The 2-fluoro substituent introduces steric hindrance and modulates regioselectivity via inductive effects .
- Experimental Design : To probe reactivity, perform competitive ring-opening assays with nucleophiles (e.g., amines, thiols) under controlled pH and solvent conditions. Monitor regioselectivity using NMR or LC-MS .
Advanced: What strategies address contradictions in reported biological activities of halogenated oxiranes like this compound?
Methodological Answer:
- Purity Verification : Contradictions often arise from impurities. Use HPLC-MS (>95% purity) and elemental analysis to validate compound integrity .
- Orthogonal Assays : Compare results across diverse biological models (e.g., enzyme inhibition, cell viability assays) to distinguish compound-specific effects from artifacts. Replicate studies under standardized conditions (e.g., ATP levels, serum concentrations) .
Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attack at each oxirane carbon. Solvent effects (e.g., polarizable continuum models) improve accuracy .
- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts to identify steric/electronic barriers. Software like Gaussian or ORCA is recommended .
Basic: What storage conditions are optimal for preserving this compound stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent thermal degradation or moisture-induced ring-opening .
- Inert Atmosphere : Use argon or nitrogen blankets to minimize oxidation. Stability monitoring via periodic FTIR-ATR analysis (oxirane peak at ~830 cm) is advised .
Advanced: What are the limitations of epoxidation yield calculations in complex mixtures, and how are they addressed?
Methodological Answer:
- FTIR-ATR Calibration : Develop a calibration curve using pure oxirane standards to quantify epoxide content in mixtures. Cross-validate with NMR integration of oxirane protons .
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy for real-time yield tracking. Adjust catalyst loading or temperature dynamically to optimize conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
